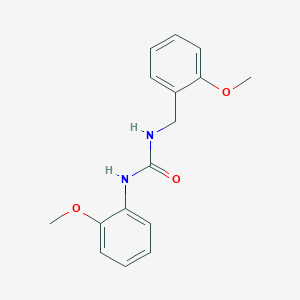
N-(2-methoxybenzyl)-N'-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-N’-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two methoxybenzyl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-N’-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxybenzylamine with 2-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
2-methoxybenzylamine+2-methoxyphenyl isocyanate→N-(2-methoxybenzyl)-N’-(2-methoxyphenyl)urea
Industrial Production Methods: In an industrial setting, the production of N-(2-methoxybenzyl)-N’-(2-methoxyphenyl)urea can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as tertiary amines can also enhance the reaction rate and efficiency.
Types of Reactions:
Oxidation: N-(2-methoxybenzyl)-N’-(2-methoxyphenyl)urea can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. The major products of these reactions are often the corresponding nitro or hydroxyl derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine derivatives.
Substitution: The methoxy groups in N-(2-methoxybenzyl)-N’-(2-methoxyphenyl)urea can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Nitro or hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxybenzyl)-N’-(2-methoxyphenyl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Material Science: This compound is used in the development of novel polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It is studied for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
N-(2-methoxybenzyl)-N’-(2-methoxyphenyl)urea can be compared with other urea derivatives, such as:
N,N’-diphenylurea: Lacks the methoxy groups, leading to different chemical properties and reactivity.
N-(2-methoxybenzyl)-N’-(2-chlorophenyl)urea: Contains a chloro group instead of a methoxy group, which can significantly alter its reactivity and biological activity.
Uniqueness: The presence of methoxy groups in N-(2-methoxybenzyl)-N’-(2-methoxyphenyl)urea imparts unique electronic and steric properties, making it distinct from other urea derivatives. These properties can influence its reactivity, solubility, and interactions with biological targets.
Comparison with Similar Compounds
- N,N’-diphenylurea
- N-(2-methoxybenzyl)-N’-(2-chlorophenyl)urea
- N-(2-methoxybenzyl)-N’-(4-methoxyphenyl)urea
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-20-14-9-5-3-7-12(14)11-17-16(19)18-13-8-4-6-10-15(13)21-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFCLTDXZJBGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














